![molecular formula C20H16BrN3S B2909074 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile CAS No. 683256-76-0](/img/structure/B2909074.png)
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile is a chemical compound that belongs to the family of acrylonitriles. It has been studied for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the inhibition of certain kinases, such as JAK2 and FLT3. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has been found to be highly selective towards these kinases, which makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been found to exhibit potent inhibitory activity against JAK2 and FLT3 kinases. This inhibition results in the suppression of the signaling pathways that are involved in the development of cancer and inflammatory diseases. The compound has also been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for the development of targeted therapies.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile in lab experiments include its potent inhibitory activity against JAK2 and FLT3 kinases, its selectivity towards these kinases, and its low toxicity towards normal cells. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for the study of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile. One direction is the development of targeted therapies for cancer and inflammatory diseases based on the compound's potent inhibitory activity against JAK2 and FLT3 kinases. Another direction is the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Additionally, the compound could be further studied for its potential use in other scientific research applications, such as the development of new drugs and materials.
Synthesis Methods
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile involves the reaction of 3-bromoaniline, 2-aminothiazole, and 2,6-dimethylphenylacetonitrile in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product. The yield of the reaction is generally high, and the compound can be purified using standard chromatographic techniques.
Scientific Research Applications
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile has been studied for its potential use in scientific research applications. It has been found to exhibit potent inhibitory activity against certain kinases, such as JAK2 and FLT3, which are involved in the development of cancer. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,6-dimethylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3S/c1-13-5-3-6-14(2)19(13)23-11-16(10-22)20-24-18(12-25-20)15-7-4-8-17(21)9-15/h3-9,11-12,23H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQAPQFVPSBVSE-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,6-dimethylphenyl)amino)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.